![molecular formula C19H13FN4O3S B2573136 N-(2-fluorophényl)-3-méthyl-6-(3-nitrophényl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-83-2](/img/structure/B2573136.png)

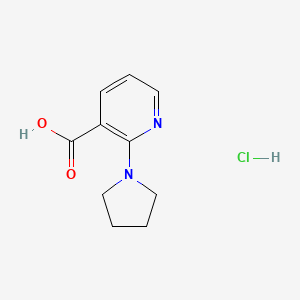

N-(2-fluorophényl)-3-méthyl-6-(3-nitrophényl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

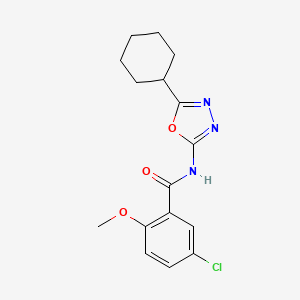

N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C19H13FN4O3S and its molecular weight is 396.4. The purity is usually 95%.

BenchChem offers high-quality N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Le squelette imidazo[2,1-b][1,3]thiazole est connu pour ses propriétés anticancéreuses. Des composés avec cette structure ont été synthétisés et testés pour leur activité anticancéreuse in vitro. Ils ont montré des résultats prometteurs contre diverses lignées de cellules cancéreuses, notamment MCF-7 (cancer du sein), A549 (cancer du poumon) et Colon-205 (cancer du côlon) . La présence du groupe nitrophényle peut renforcer ces propriétés, ce qui en fait un candidat potentiel pour la recherche sur le cancer.

Inhibition de l'EGFR

Le potentiel du composé en tant qu'inhibiteur de l'EGFR (récepteur du facteur de croissance épidermique) est significatif en raison de la capacité des squelettes imidazo[2,1-b]thiadiazole dérivés de l'indole à cibler l'EGFR. L'EGFR est une cible essentielle dans le traitement du cancer, et les inhibiteurs peuvent constituer des traitements efficaces pour différents types de cancer .

Traitement de la tuberculose

Les dérivés de l'imidazo[2,1-b]thiazole ont été explorés en tant qu'agents antituberculeux. Ils présentent une activité significative contre la tuberculose multirésistante (MDR-TB) et la tuberculose ultrarésistante (XDR-TB). Le composé en question pourrait être étudié pour son efficacité dans la lutte contre la tuberculose, compte tenu des similitudes structurelles .

Propriétés antimicrobiennes

Les analogues structurels de l'imidazo[2,1-b]thiazole ont démontré un large éventail d'activités biologiques, y compris des propriétés antimicrobiennes. Ce composé pourrait être étudié pour son utilisation potentielle en tant qu'agent antimicrobien contre divers agents pathogènes bactériens et fongiques .

Applications anti-inflammatoires

Les composés contenant le noyau imidazo[2,1-b]thiazole ont été associés à des effets anti-inflammatoires. Des recherches sur les applications anti-inflammatoires de ce composé pourraient conduire à de nouveaux traitements pour les maladies inflammatoires chroniques .

Mécanisme D'action

The mode of action of these compounds involves interaction with specific targets in the bacterium, leading to inhibition of its growth . The exact biochemical pathways affected by these compounds and the specific molecular and cellular effects of their action would depend on the particular structure of the compound and its interaction with the bacterium.

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on their specific chemical structure. These properties can impact the bioavailability of the compound, or how much of it is able to reach its target in the body .

The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, as well as its efficacy in inhibiting the bacterium .

Analyse Biochimique

Biochemical Properties

N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By binding to the active site of these kinases, N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can modulate their activity, leading to altered cellular responses .

Cellular Effects

The effects of N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Additionally, N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can modulate metabolic pathways, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can remain stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At high doses, N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can cause toxic or adverse effects, including organ damage and impaired cellular function. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes at higher concentrations .

Metabolic Pathways

N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolic homeostasis. Additionally, N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can affect the synthesis and degradation of key biomolecules, such as lipids and nucleotides .

Transport and Distribution

The transport and distribution of N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps and other transporters, influencing its localization and accumulation. Additionally, N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can bind to intracellular proteins, affecting its distribution and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting energy production and metabolic processes .

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O3S/c1-11-17(18(25)21-15-8-3-2-7-14(15)20)28-19-22-16(10-23(11)19)12-5-4-6-13(9-12)24(26)27/h2-10H,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQQRTSSWHXAJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2573059.png)

![7-Oxo-2-phenylmethoxycarbonyl-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2573061.png)

![1-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2573063.png)

![2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile](/img/structure/B2573064.png)

![methyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2573065.png)

![2-[(4-methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2573073.png)

![methyl 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2573074.png)

![4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol](/img/structure/B2573075.png)